molecular formula C16H15NO7S2 B2781791 (E)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 844862-82-4

(E)-2-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2781791
CAS No.: 844862-82-4
M. Wt: 397.42
InChI Key: VNXCOFXMMICVKB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the 2,3-dimethoxybenzylidene moiety suggests that it might have been derived from a benzaldehyde derivative .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the succinic acid moiety suggests that it might exhibit acidic properties .

Scientific Research Applications

Synthetic Applications and Chemical Properties

This compound, belonging to the thiazolidinone class, is part of studies exploring its synthesis, characterizations, and derivations due to its potential as a scaffold for further chemical transformations. For instance, research by Bremanis et al. (1987) delves into the formation of imidazolidine derivatives from dimethyl (2,2-dimethylhydrazino)succinate in reactions with allyl and phenyl isothiocyanates, illustrating the reactivity of related thiazolidinone structures in forming complex heterocyclic systems (Bremanis et al., 1987). Additionally, the work by Kosterina et al. (2004) on the synthesis and complexing properties of related thiazolidinone derivatives underlines the chemical versatility and potential application in membrane processes as sodium cation carriers (Kosterina et al., 2004).

Antimicrobial and Antibacterial Activity

Several studies have highlighted the antimicrobial and antibacterial efficacy of thiazolidinone derivatives. Pansare et al. (2015) synthesized a series of thiazolidinone amino acid derivatives showing significant antimicrobial activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin (Pansare & Shinde, 2015). Similarly, Trotsko et al. (2018) synthesized new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, exhibiting antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is also a significant area of interest. Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects against transplantable mouse tumors, demonstrating the ability to inhibit tumor growth and induced angiogenesis (Chandrappa et al., 2010).

Properties

IUPAC Name

2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S2/c1-23-10-5-3-4-8(13(10)24-2)6-11-14(20)17(16(25)26-11)9(15(21)22)7-12(18)19/h3-6,9H,7H2,1-2H3,(H,18,19)(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXCOFXMMICVKB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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